2-Methyl-4-(4-methylsulfonylphenyl)phenol
Overview
Description
2-Methyl-4-(4-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C14H14O3S and a molecular weight of 262.33 g/mol . It is also known by its IUPAC name, 3-methyl-4’-(methylsulfonyl)[1,1’-biphenyl]-4-ol . This compound is characterized by the presence of a phenol group, a methyl group, and a methylsulfonyl group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylsulfonylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-(methylthio)phenol and 3-methylphenol.
Oxidation: 4-(methylthio)phenol is oxidized using Oxone (potassium peroxymonosulfate) in a mixture of ethanol and water at room temperature.
Coupling Reaction: The oxidized product is then coupled with 3-methylphenol under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Reduction: The methylsulfonyl group can be reduced to a methylthio group under reducing conditions.
Common Reagents and Conditions
Oxidation: Oxone (potassium peroxymonosulfate) is commonly used for oxidation reactions.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and a suitable electrophile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can lead to sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
2-Methyl-4-(4-methylsulfonylphenyl)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylsulfonylphenyl)phenol involves its interaction with biological targets such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in proteins, affecting their activity. The methylsulfonyl group can also participate in various biochemical reactions, potentially leading to anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenol: This compound is similar in structure but lacks the additional methyl group on the biphenyl ring.
2-(4-Methylsulfonylphenyl)indole: This compound has an indole ring instead of a biphenyl structure and exhibits different biological activities.
Uniqueness
2-Methyl-4-(4-methylsulfonylphenyl)phenol is unique due to the presence of both a phenol group and a methylsulfonyl group on a biphenyl structure. This combination of functional groups allows for diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-methyl-4-(4-methylsulfonylphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-9-12(5-8-14(10)15)11-3-6-13(7-4-11)18(2,16)17/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYKWBZBWWYDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683998 | |
Record name | 4'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-23-1 | |
Record name | 4'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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